molecular formula C20H13BrN4O3 B6068062 5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B6068062
M. Wt: 437.2 g/mol
InChI Key: WSVSYISTWYQOFL-UHFFFAOYSA-N
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Description

5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylpyrazole moiety, and a diazinane trione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O3/c21-14-8-6-12(7-9-14)17-13(10-16-18(26)22-20(28)23-19(16)27)11-25(24-17)15-4-2-1-3-5-15/h1-11H,(H2,22,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVSYISTWYQOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with barbituric acid under reflux conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylpyrazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring.

    Phenylpyrazole derivatives: These compounds lack the bromophenyl group but have similar biological activities.

Uniqueness

5-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a bromophenyl group and a diazinane trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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